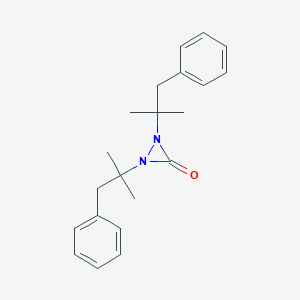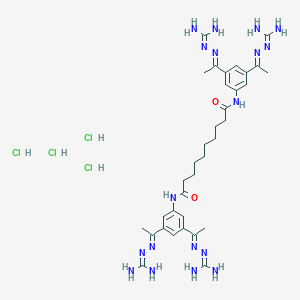
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1990s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Mécanisme D'action
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine binds to the cannabinoid receptors in the human body, primarily CB1 and CB2 receptors, which are located in the brain, nervous system, and immune system. Upon binding, 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine activates the receptors, leading to the release of various neurotransmitters and other signaling molecules, which modulate various physiological processes.
Biochemical and Physiological Effects:
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been shown to have a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the endocannabinoid system in a controlled and precise manner. However, one of the limitations of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is its potential toxicity and side effects, which may affect the validity of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine and the endocannabinoid system. One area of research is the development of novel cannabinoid receptor agonists and antagonists, which may have therapeutic applications in the treatment of various diseases. Another area of research is the exploration of the potential role of the endocannabinoid system in the regulation of immune function and inflammation. Additionally, the use of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in combination with other drugs or therapies may lead to the development of new treatment strategies for various diseases.
Méthodes De Synthèse
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is synthesized through a multi-step process that involves the reaction of various chemicals, including pyrrolidine, benzyl chloride, and p-chlorobenzyl chloride. The synthesis method has been extensively studied and optimized to produce high yields of pure 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine.
Applications De Recherche Scientifique
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the molecular mechanisms of cannabinoid receptor activation, as well as to explore the potential therapeutic applications of cannabinoids in the treatment of various diseases.
Propriétés
Numéro CAS |
102446-17-3 |
|---|---|
Nom du produit |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine |
Formule moléculaire |
C21H26ClNO |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
1-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine |
InChI |
InChI=1S/C21H26ClNO/c1-2-3-14-23-15-13-20(16-23)24-21(17-7-5-4-6-8-17)18-9-11-19(22)12-10-18/h4-12,20-21H,2-3,13-16H2,1H3 |
Clé InChI |
LDCAVJYDEQRFHB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonymes |
1-butyl-3-[(4-chlorophenyl)-phenyl-methoxy]pyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)


![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)



